2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride

Description

Chemical Formula: C₆H₁₀ClN₃O₂

Molecular Weight: 191.62 g/mol (calculated from formula in )

Purity: 95% ()

Structural Features:

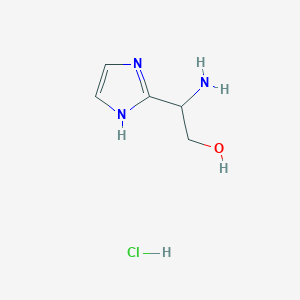

- Contains an imidazole ring substituted at the 2-position with an ethanolamine moiety (NH₂ and OH groups on adjacent carbons).

- Hydrochloride salt enhances water solubility. Potential Applications: Likely used as a pharmaceutical intermediate or ligand due to its hydrogen-bonding capability from NH₂ and OH groups.

Properties

IUPAC Name |

2-amino-2-(1H-imidazol-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c6-4(3-9)5-7-1-2-8-5;/h1-2,4,9H,3,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAJNNYRAUZEHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138159-13-2 | |

| Record name | 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride typically involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the amino and hydroxyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies related to enzyme inhibition and protein interactions.

Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of cellular pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Research Findings and Trends

Salt Forms and Solubility :

- Hydrochloride and dihydrochloride salts (e.g., target compound, ) enhance solubility in polar solvents, critical for pharmaceutical formulations .

- Acetic acid derivatives () exhibit pH-dependent solubility due to carboxylate ionization .

Synthetic Complexity: Amino acid-coupled benzimidazoles () require multi-step synthesis (e.g., coupling with LiOH), yielding stable but less water-soluble products . The target compound’s 95% purity () suggests optimized synthesis compared to lower-yield analogs (e.g., 62–79% in ).

Potential Applications: Target Compound: Likely used in drug discovery for kinase inhibitors or metal chelation due to its NH₂/OH motif. Chlorophenyl-substituted analogs (): Suitable for targeting hydrophobic enzyme pockets. Acetic acid derivatives (): Potential enzyme inhibitors or buffer components.

Biological Activity

2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride, also known as histamine dihydrochloride, is a compound with significant biological activity. It is primarily recognized for its role in various physiological processes, including immune response and neurotransmission. This article explores the biological activities associated with this compound, including its antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 147.61 g/mol. The compound features an imidazole ring, which is crucial for its biological activity. The presence of the amino group contributes to its interactions with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound could be a candidate for further development as an antibacterial agent, especially in treating infections caused by resistant strains .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The imidazole ring plays a critical role in these interactions, enhancing the compound's ability to penetrate bacterial membranes .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the efficacy of this compound was evaluated against multi-drug resistant strains of Staphylococcus aureus. The study found that at concentrations as low as 0.0195 mg/mL, the compound completely inhibited bacterial growth within 8 hours, demonstrating its potential as a rapid acting antibacterial agent .

Case Study 2: Antifungal Activity

Another study assessed the antifungal properties of the compound against Candida albicans. Results indicated that at a concentration of 0.039 mg/mL, significant inhibition of fungal growth was observed, suggesting that this compound may also be effective in treating fungal infections .

Therapeutic Applications

Given its biological activity, this compound has potential therapeutic applications in:

- Infectious Disease Treatment: Its antibacterial and antifungal properties position it as a candidate for developing new antibiotics.

- Immunomodulation: Due to its interaction with histamine receptors, it may also have implications in modulating immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.